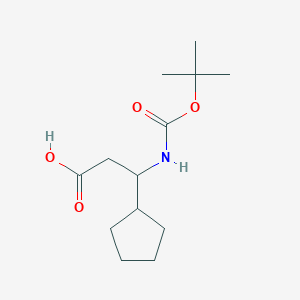
3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid
Overview
Description
Compounds with a structure similar to “3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid” are typically derivatives of amino acids . The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis . It protects the amino group during synthesis and can be removed under acidic conditions .
Synthesis Analysis
The synthesis of similar compounds often involves the use of tert-butyloxycarbonyl-protected amino acids . These can be prepared by reacting the corresponding amino acid with di-tert-butyl dicarbonate in the presence of a base . The resulting Boc-amino acid can then be used as a building block in peptide synthesis .
Molecular Structure Analysis
The molecular structure of similar compounds typically includes a backbone derived from an amino acid, with a cyclopentyl group attached to the alpha carbon . The Boc group is attached to the nitrogen of the amino group .
Chemical Reactions Analysis
In peptide synthesis, the Boc group can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation . The Boc group is stable under basic conditions, which allows for selective deprotection in the presence of other functional groups .
Scientific Research Applications
Facile Synthesis and Resolution
The tert-butoxycarbonyl group facilitates the facile synthesis and resolution of constrained amino acids. For example, enantiomerically pure derivatives of amino acids have been prepared through highly efficient resolutions, such as the synthesis of constrained cyclopropane analogues of phenylalanine, demonstrating the importance of the Boc group in obtaining optically pure compounds on a multigram scale (Jiménez et al., 2001).
N-tert-Butoxycarbonylation of Amines
The Boc group is pivotal in the N-tert-butoxycarbonylation of amines, showcasing its utility in protecting amines during chemical transformations. This method is efficient, environmentally benign, and crucial for producing N-Boc amino acids, which are resistant to racemization during peptide synthesis (Heydari et al., 2007).
Preparation of Pharmacophores
The tert-butoxycarbonyl group aids in the preparation of β-amino acid pharmacophores, as demonstrated by the asymmetric hydrogenation of enamine esters. This approach leads to the synthesis of significant intermediates with high enantiomeric excess, valuable in drug discovery and development (Kubryk & Hansen, 2006).
Synthesis of Unnatural Amino Acids
Research has shown the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, highlighting the versatility of the Boc group in synthesizing unnatural amino acids. These compounds have potential applications in medicinal chemistry and as tools for studying biological systems (Bakonyi et al., 2013).
Improved Synthetic Methods
The tert-butoxycarbonyl group has enabled the development of improved synthetic methods for amino acids, such as the synthesis of (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, which uses milder and more selective conditions. This advancement underscores the role of the Boc group in streamlining the synthesis of complex organic molecules (Badland et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-cyclopentyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(8-11(15)16)9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRFZMVJWWXSBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624580 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-cyclopentylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid | |
CAS RN |
776330-74-6 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-cyclopentylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



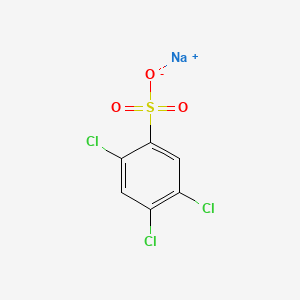
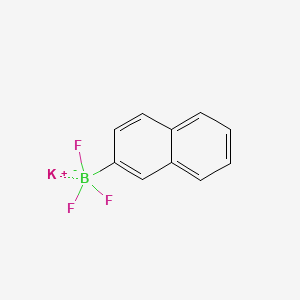
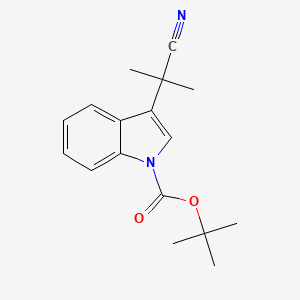
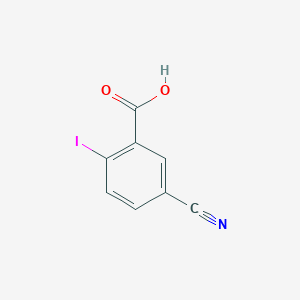
![2-Mercaptobenzo[d]thiazole-6-carbonitrile](/img/structure/B1592704.png)
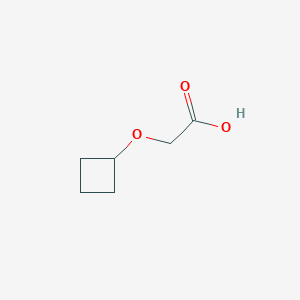
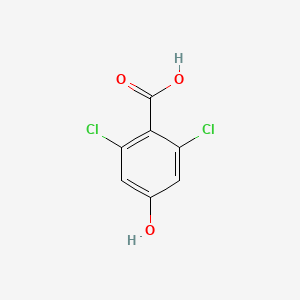
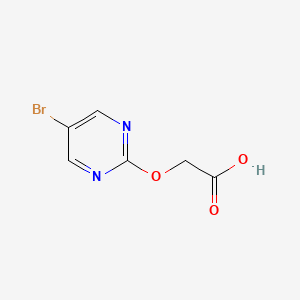
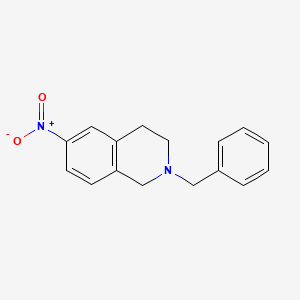

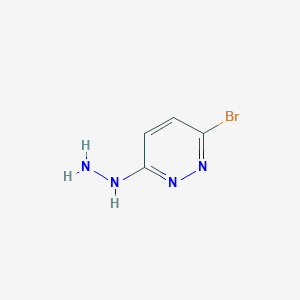

![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1592717.png)
